KRCA-0008

Description

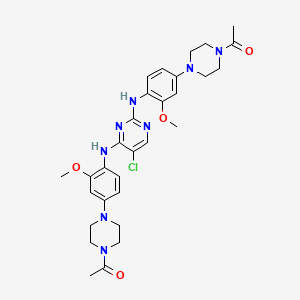

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDIRJCYNAWBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37ClN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KRCA-0008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KRCA-0008, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1). This document synthesizes preclinical data, delineates the core signaling pathways affected by KRCA-0008, and provides detailed experimental methodologies for key assays used in its characterization.

Core Mechanism of Action

KRCA-0008 exerts its anti-neoplastic effects primarily through the competitive inhibition of ALK and Ack1 tyrosine kinases.[1][2][3] Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations (e.g., NPM-ALK in anaplastic large-cell lymphoma), gene amplification, or point mutations, becomes a potent oncogenic driver in various cancers.[4][5] KRCA-0008 effectively suppresses the proliferation and survival of cancer cells harboring these ALK aberrations.[4][5]

The inhibitory action of KRCA-0008 on ALK leads to the blockade of downstream signaling cascades crucial for cancer cell growth and survival, including the STAT3, Akt, and ERK1/2 pathways.[4][5] This disruption of oncogenic signaling ultimately culminates in the induction of G0/G1 cell cycle arrest and apoptosis in ALK-positive cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of KRCA-0008 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of KRCA-0008

| Target Kinase | IC50 (nM) |

| ALK (wild-type) | 12[1] |

| Ack1 | 4[1][2][3] |

| ALK L1196M | 75[1] |

| ALK C1156Y | 4[1] |

| ALK F1174L | 17[1] |

| ALK R1275Q | 17[1] |

| Insulin Receptor | 210[1] |

Table 2: Anti-proliferative Activity of KRCA-0008 in Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | GI50 / IC50 (nM) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 12 (GI50)[1] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3 (GI50)[1] |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | 0.08 (IC50)[1] |

| H1993 | Non-Small Cell Lung Cancer | ALK Amplification | 3.6 (IC50)[1] |

| U937 | Histiocytic Lymphoma | NPM-ALK Negative | 3,500 (GI50)[1] |

Table 3: In Vivo Efficacy of KRCA-0008 in a Xenograft Model

| Xenograft Model | Treatment | Dosage | Duration | Outcome |

| Karpas-299 (ALK-positive) | KRCA-0008 (oral) | 25 and 50 mg/kg, twice daily | 2 weeks | Significant suppression of tumor growth[1][4] |

Table 4: Pharmacokinetic Properties of KRCA-0008

| Species | Oral Bioavailability |

| Mice | 95% |

| Rats | 66% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of KRCA-0008 Action

The following diagram illustrates the primary signaling pathway inhibited by KRCA-0008 in ALK-driven cancers.

Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for evaluating the in vitro effects of KRCA-0008.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize the mechanism of action of KRCA-0008.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., Karpas-299, SU-DHL-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

KRCA-0008 stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of KRCA-0008 in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the ALK signaling pathway.

Materials:

-

Cancer cell lines

-

KRCA-0008

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of KRCA-0008 for a specified time (e.g., 4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

KRCA-0008

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with KRCA-0008 for 48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

-

Cancer cell lines

-

KRCA-0008

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and treat with KRCA-0008 for 72 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of KRCA-0008 in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Karpas-299 cells

-

Matrigel (optional)

-

KRCA-0008 formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject approximately 1 x 10^7 Karpas-299 cells, often mixed with Matrigel, into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer KRCA-0008 (e.g., 25 or 50 mg/kg) or vehicle control orally, twice daily, for the duration of the study (e.g., 2 weeks).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ALK).

References

KRCA-0008: A Technical Whitepaper on Dual ALK/Ack1 Inhibition for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated Kinase 1 (Ack1).[1] Aberrant ALK activity, resulting from chromosomal translocations, gene amplifications, or point mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[2] Ack1, a non-receptor tyrosine kinase, is also implicated in cancer progression through its role in signaling pathways that promote cell survival and proliferation.[3][4] The dual inhibition of both ALK and Ack1 by KRCA-0008 presents a promising therapeutic strategy to target multiple oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with KRCA-0008.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of KRCA-0008.

Table 1: In Vitro Kinase Inhibitory Activity of KRCA-0008

| Target Kinase | IC50 (nM) |

| Ack1 | 4 |

| ALK (wild-type) | 12 |

| ALK C1156Y | 4 |

| ALK F1174L | 17 |

| ALK R1275Q | 17 |

| ALK L1196M | 75 |

| Insulin Receptor | 210 |

Data compiled from MedChemExpress and Axon Medchem product descriptions.[1][5]

Table 2: Anti-proliferative Activity of KRCA-0008 in Human Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | GI50 (nM) | IC50 (nM) |

| SU-DHL-1 | ALCL | NPM-ALK positive | 3 | - |

| Karpas-299 | ALCL | NPM-ALK positive | 12 | - |

| H3122 | NSCLC | EML4-ALK positive | - | 80 |

| H1993 | NSCLC | - | - | 3600 |

| U937 | Histiocytic Lymphoma | NPM-ALK negative | 3500 | - |

GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are reported from different sources.[5]

Table 3: Pharmacokinetic Properties of KRCA-0008

| Species | Oral Bioavailability (%) |

| Mice | 66 |

| Rat | 94.5 |

Data from Axon Medchem product description.[1]

Signaling Pathways

KRCA-0008 exerts its anti-cancer effects by inhibiting the downstream signaling of both ALK and Ack1.

ALK Signaling Pathway

Constitutively active ALK fusion proteins, such as NPM-ALK, activate several downstream pathways, including the JAK/STAT, PI3K/Akt, and RAS/ERK pathways, which are crucial for cell proliferation and survival. KRCA-0008 blocks the phosphorylation of ALK, leading to the suppression of these key signaling cascades.[2]

Ack1 Signaling Pathway

Ack1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases. It plays a role in cell survival and proliferation by activating downstream effectors such as Akt. By inhibiting Ack1, KRCA-0008 provides an additional mechanism to suppress cancer cell growth.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of KRCA-0008.

Cell Proliferation Assay (SRB Assay)

This assay is used to determine the effect of KRCA-0008 on the growth of cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., Karpas-299, SU-DHL-1, U937)

-

Complete culture medium

-

KRCA-0008 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of KRCA-0008 (and a vehicle control, e.g., DMSO) and incubate for 72 hours.

-

After incubation, gently add cold TCA to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add Tris base solution to each well to solubilize the bound SRB.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control.

Western Blot Analysis

This technique is used to assess the effect of KRCA-0008 on the phosphorylation status of ALK and its downstream signaling proteins.

Materials:

-

Cancer cell lines

-

KRCA-0008

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., phospho-ALK, ALK, phospho-STAT3, STAT3, phospho-Akt, Akt, phospho-ERK1/2, ERK1/2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of KRCA-0008 for a specified time (e.g., 4 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.

Materials:

-

White-walled 96-well plates

-

Cancer cell lines

-

KRCA-0008

-

Caspase-Glo 3/7 Reagent

-

Luminometer

Procedure:

-

Seed cells in white-walled 96-well plates.

-

Treat the cells with various concentrations of KRCA-0008 for 72 hours.

-

Allow the plate and the Caspase-Glo 3/7 Reagent to equilibrate to room temperature.

-

Add Caspase-Glo 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

-

Mix the contents on a plate shaker at low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

KRCA-0008

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with KRCA-0008 for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of KRCA-0008 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Karpas-299 anaplastic large-cell lymphoma cells

-

KRCA-0008 formulation for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject Karpas-299 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Orally administer KRCA-0008 (e.g., 50 mg/kg, twice daily) or vehicle control for a specified period (e.g., 2 weeks).[2]

-

Measure the tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Kinase Selectivity Profile

While KRCA-0008 is characterized as a potent dual inhibitor of ALK and Ack1, a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available at this time. Such a profile would be valuable to fully assess its specificity and potential off-target effects. The available data indicates selectivity over the insulin receptor.[5]

Conclusion

KRCA-0008 is a promising preclinical candidate for the treatment of cancers driven by aberrant ALK and Ack1 signaling. Its potent dual inhibitory activity, favorable pharmacokinetic properties, and demonstrated in vivo efficacy warrant further investigation and development. The experimental protocols and data presented in this whitepaper provide a technical foundation for researchers and drug development professionals interested in this novel therapeutic agent. Further studies, including a comprehensive kinase selectivity screen, will be crucial for its continued clinical development.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

KRCA-0008: A Technical Guide to a Potent Dual ALK/Ack1 Inhibitor

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of KRCA-0008, a potent, selective, and orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (Ack1). Constitutive activation of ALK, resulting from genetic alterations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] KRCA-0008 has demonstrated significant anti-tumor activity in both in vitro and in vivo models, positioning it as a valuable tool for cancer research and a potential therapeutic candidate.[1][3]

Core Properties and Structure

KRCA-0008 is a bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine.[3] It exhibits favorable drug-like properties, including good water solubility, high oral bioavailability, and good liver microsomal stability.[4][5]

| Property | Value | Reference |

| IUPAC Name | 1,1'-[(5-Chloro-2,4-pyrimidinediyl)bis[imino(3-methoxy-4,1-phenylene)-4,1-piperazinediyl]]bisethanone | |

| Molecular Formula | C₃₀H₃₇ClN₈O₄ | [4] |

| Molecular Weight | 609.12 g/mol | [4] |

| CAS Number | 1472795-20-2 | |

| Oral Bioavailability | 66-94.5% (in mice and rats) | [4] |

Biochemical and Cellular Activity

KRCA-0008 is a highly potent inhibitor of ALK and Ack1 kinases. Its activity extends to clinically relevant crizotinib-resistant ALK mutants.[5] This inhibition of ALK phosphorylation leads to the suppression of downstream signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in ALK-positive cancer cells.[1][6][7]

| Target | IC₅₀ (nM) |

| Ack1 | 4 |

| ALK (wild-type) | 12 |

| ALK L1196M | 75 |

| ALK C1156Y | 4 |

| ALK F1174L | 17 |

| ALK R1275Q | 17 |

| Insulin Receptor | 210 |

Data compiled from MedchemExpress.[6]

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 3 (GI₅₀) |

| H1993 | Non-Small Cell Lung Cancer | 3.6 (IC₅₀) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | 12 (GI₅₀) |

| H3122 | Non-Small Cell Lung Cancer | 80 (IC₅₀) |

Data compiled from multiple sources.[6]

Mechanism of Action and Signaling Pathway

KRCA-0008 exerts its anti-tumor effects by directly inhibiting the kinase activity of the ALK fusion protein (e.g., NPM-ALK in ALCL).[1] This blockade prevents the autophosphorylation of ALK, thereby inhibiting the activation of key downstream pro-survival and proliferative signaling cascades, including the STAT3, Akt, and ERK1/2 pathways.[1][2] The inhibition of these pathways ultimately leads to G0/G1 cell cycle arrest and the induction of apoptosis.[2][6]

In Vivo Efficacy

In preclinical xenograft models, orally administered KRCA-0008 has demonstrated significant anti-tumor activity. In a Karpas-299 (ALK-positive ALCL) xenograft mouse model, treatment with KRCA-0008 at doses of 25 and 50 mg/kg twice daily suppressed tumor growth.[1][6] This efficacy was achieved by inhibiting NPM-ALK phosphorylation in the tumor tissue without causing significant toxicity or body weight loss in the animals.[1][6]

Experimental Protocols

This protocol describes the methodology for determining the 50% growth inhibition (GI₅₀) concentration of KRCA-0008 against ALK-positive cancer cell lines like Karpas-299 and SU-DHL-1.

-

Cell Plating: Seed cells in 96-well microplates at a density of 5 x 10³ cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of KRCA-0008 in growth medium. A typical concentration range would be 1 nM to 10 µM.

-

Treatment: Add 100 µL of the 2X KRCA-0008 dilutions to the appropriate wells to achieve a 1X final concentration. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measurement: Shake the plates for 2 minutes to lyse cells and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to calculate the GI₅₀ value.

This protocol details the procedure for assessing the inhibition of ALK phosphorylation and its downstream targets in cells treated with KRCA-0008.

-

Cell Culture and Treatment: Culture Karpas-299 or SU-DHL-1 cells to 70-80% confluency. Treat the cells with varying concentrations of KRCA-0008 (e.g., 0, 10, 50, 100 nM) for 4 hours.[7]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use β-Actin as a loading control.[7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. researchgate.net [researchgate.net]

- 2. KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (KRCA-0008) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Dual ALK/Ack1 Inhibitor KRCA-0008: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1).[1][2][3] Preclinical studies have demonstrated its significant anti-tumor activity in models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[4][5] This document provides a comprehensive technical guide on the discovery and preclinical development of KRCA-0008, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action. As of this review, there is no publicly available information indicating that KRCA-0008 has entered clinical trials.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[4] Aberrant ALK activity, resulting from chromosomal translocations, point mutations, or gene amplification, is a known oncogenic driver in various cancers, including ALCL and NSCLC.[4][6] KRCA-0008 was developed as a targeted inhibitor to suppress the proliferation and survival of cancer cells dependent on ALK signaling.[4] It also exhibits potent inhibition of Ack1, another kinase implicated in cancer.[1][2]

Mechanism of Action

KRCA-0008 exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[4][7] Key downstream effectors inhibited by KRCA-0008 include STAT3, Akt, and ERK1/2.[4][6] This inhibition of signaling leads to G0/G1 cell cycle arrest and the induction of apoptosis in ALK-positive cancer cells.[4]

Caption: KRCA-0008 inhibits NPM-ALK, blocking downstream signaling and promoting cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for KRCA-0008.

Table 1: In Vitro Inhibitory Activity of KRCA-0008

| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| ALK (wild-type) | Kinase Assay | 12 | [1] |

| Ack1 | Kinase Assay | 4 | [1] |

| ALK L1196M | Kinase Assay | 75 | [1] |

| ALK C1156Y | Kinase Assay | 4 | [1] |

| ALK F1174L | Kinase Assay | 17 | [1] |

| ALK R1275Q | Kinase Assay | 17 | [1] |

| Insulin Receptor | Kinase Assay | 210 | [1] |

| H3122 (NSCLC) | Cell Proliferation | 80 | [3] |

| H1993 (NSCLC) | Cell Proliferation | 3.6 | [1] |

| Karpas-299 (ALCL) | Cell Proliferation | 12 | [1] |

| SU-DHL-1 (ALCL) | Cell Proliferation | 3 | [1] |

| U937 (Lymphoma, ALK-negative) | Cell Proliferation | 3500 | [1] |

Table 2: In Vivo Efficacy of KRCA-0008 in Karpas-299 Xenograft Model

| Treatment Group | Dosage | Dosing Schedule | Duration | Outcome | Reference |

| KRCA-0008 | 50 mg/kg | Orally, twice daily | 2 weeks | Strong suppression of tumor growth | [4] |

| KRCA-0008 | 25 mg/kg | Orally, twice daily | 2 weeks | Significant inhibition of tumor growth | [1] |

Table 3: Pharmacokinetic and Drug-like Properties of KRCA-0008

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 66% | [2][5] |

| Oral Bioavailability | Mouse | 95% | [5] |

| Water Solubility | - | Good | [2][5] |

| Brain Exposure | - | Low | [2][5] |

| Liver Microsomal Stability | - | Good | [2][5] |

| CYP Inhibition | - | Poor | [5] |

| hERG Blockage | - | Poor | [5] |

| Ames Test | - | Negative | [5] |

Experimental Protocols

The following are summaries of the key experimental methods used in the preclinical evaluation of KRCA-0008.

Cell Proliferation Assay

-

Objective: To determine the anti-proliferative effect of KRCA-0008 on cancer cell lines.

-

Methodology:

-

ALK-positive (Karpas-299, SU-DHL-1, H3122, H1993) and ALK-negative (U937) cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of KRCA-0008 for 72 hours.

-

Cell viability was assessed using a standard colorimetric assay (e.g., MTT or similar reagent).

-

GI50/IC50 values were calculated from the dose-response curves.

-

Western Blotting (Immunoblotting)

-

Objective: To assess the effect of KRCA-0008 on ALK phosphorylation and downstream signaling proteins.

-

Methodology:

-

Karpas-299 and SU-DHL-1 cells were treated with KRCA-0008 for 4 hours.

-

Cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies specific for total and phosphorylated forms of ALK, STAT3, Akt, and ERK1/2.

-

A secondary antibody conjugated to an enzyme was used for detection, followed by visualization with a chemiluminescent substrate.

-

Caption: A generalized workflow for Western Blotting analysis.

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of KRCA-0008.

-

Methodology:

-

Immunocompromised mice were subcutaneously inoculated with Karpas-299 cells.

-

When tumors reached a palpable size, mice were randomized into vehicle control and KRCA-0008 treatment groups.

-

KRCA-0008 was administered orally at specified doses and schedules.

-

Tumor volume and body weight were monitored throughout the study.

-

At the end of the study, tumors were excised for further analysis, such as immunohistochemistry to assess ALK phosphorylation.

-

Caption: Workflow for the Karpas-299 xenograft model study.

Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving KRCA-0008. The available data is limited to preclinical studies. This suggests that KRCA-0008 has not yet progressed into human clinical development or that any such development has not been publicly disclosed.

Conclusion

KRCA-0008 is a potent dual ALK/Ack1 inhibitor with promising preclinical anti-tumor activity in ALK-driven cancer models. It effectively inhibits ALK signaling, leading to cell cycle arrest and apoptosis in vitro and significant tumor growth suppression in vivo. The compound also exhibits favorable drug-like properties, including good oral bioavailability. While the preclinical data are encouraging, the future development path of KRCA-0008 remains unclear due to the absence of information on its clinical trial status. Further investigation would be required to ascertain its potential as a therapeutic agent for ALK-positive cancers in a clinical setting.

References

- 1. KARPAS 299 Xenograft Model | Xenograft Services [xenograft.net]

- 2. KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. KARPAS 299 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. ijbs.com [ijbs.com]

- 7. reactionbiology.com [reactionbiology.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Target Validation of KRCA-0008

Introduction

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2] Aberrant ALK activity, resulting from genetic rearrangements, mutations, or amplification, is a known driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer.[3][4] This makes ALK a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro studies conducted to validate the molecular target and elucidate the mechanism of action of KRCA-0008, establishing its potential as a targeted anti-cancer agent.

Target Profile and Kinase Selectivity

KRCA-0008 demonstrates high affinity and potent inhibitory activity against its primary targets, ALK and Ack1. Its selectivity was assessed against a panel of kinases, revealing a favorable profile with significantly lower activity against other receptors like the insulin receptor. This selectivity is crucial for minimizing off-target effects and potential toxicities.

Table 1: Kinase Inhibition Profile of KRCA-0008

| Target Kinase | IC50 (nM) |

| Ack1 | 4[1][2] |

| ALK (wild-type) | 12[1][2] |

| ALK C1156Y | 4[1] |

| ALK F1174L | 17[1] |

| ALK R1275Q | 17[1] |

| ALK L1196M | 75[1] |

| Insulin Receptor | 210[1] |

Cellular Activity and Anti-Proliferative Effects

The anti-proliferative activity of KRCA-0008 was evaluated in various cancer cell lines, particularly those harboring ALK fusions (NPM-ALK) or mutations. The compound potently inhibited the growth of ALK-positive cell lines, with significantly less impact on ALK-negative cells, underscoring its on-target cellular efficacy.

Table 2: Anti-Proliferative Activity of KRCA-0008 in Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | GI50 / IC50 (nM) |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 3[1] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | 12[1] |

| H3122 | Non-Small Cell Lung Cancer | ALK Fusion Positive | 0.08[1] / 80 |

| H1993 | Non-Small Cell Lung Cancer | - | 3.6[1] |

| U937 | Histiocytic Lymphoma | ALK Negative | 3,500 (3.5 µM)[1] |

Mechanism of Action: Inhibition of ALK Signaling

KRCA-0008 exerts its anti-cancer effects by directly inhibiting the autophosphorylation of ALK.[3] This action blocks the initiation of downstream signaling cascades critical for cancer cell proliferation, survival, and growth. In NPM-ALK-positive ALCL cells, KRCA-0008 completely suppressed the phosphorylation of ALK at a concentration of 100 nM.[1] This led to the effective blockade of key downstream pathways, including STAT3, Akt, and ERK1/2.[3][4]

Cellular Consequences of Target Inhibition

The blockade of ALK-mediated signaling by KRCA-0008 translates into distinct and measurable anti-cancer effects at the cellular level.

-

Induction of Apoptosis: Treatment with KRCA-0008 leads to a dose-dependent increase in caspase-3/7 activities, a key indicator of programmed cell death (apoptosis).[1]

-

Cell Cycle Arrest: The compound effectively halts cell cycle progression, inducing a G0/G1 phase arrest in NPM-ALK-expressing ALCL cells.[1][3]

These cellular outcomes are the direct consequence of inhibiting the survival and proliferation signals that are constitutively active in ALK-driven cancers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for the key in vitro assays used to characterize KRCA-0008.

5.1 Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the IC50 value of KRCA-0008 against purified kinases.

-

Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used.

-

Recombinant kinase enzyme, a biotinylated substrate peptide, and ATP are combined in a kinase reaction buffer.

-

KRCA-0008 is added in a series of dilutions (e.g., 10-point, 3-fold dilutions).

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin) are added.

-

After a further incubation period, the TR-FRET signal is read on a compatible plate reader.

-

Data are normalized to controls (0% and 100% inhibition), and IC50 values are calculated using a non-linear regression model.

-

5.2 Cell Proliferation Assay

-

Objective: To measure the effect of KRCA-0008 on the proliferation and viability of cancer cell lines.

-

Method: An ATP-based luminescence assay (e.g., CellTiter-Glo®) is standard.

-

Cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.

-

KRCA-0008 is added in a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

The assay reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (and thus the number of viable cells).

-

Luminescence is measured using a plate luminometer.

-

GI50/IC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration.

-

5.3 Immunoblotting (Western Blot)

-

Objective: To assess the phosphorylation status of ALK and its downstream signaling proteins.

-

Method:

-

Cells (e.g., Karpas-299, SU-DHL-1) are treated with various concentrations of KRCA-0008 or a vehicle control for a defined period (e.g., 4 hours).[5]

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ALK, STAT3, Akt, and ERK. An antibody for a loading control (e.g., β-Actin) is also used.[5]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

5.4 Apoptosis Assay

-

Objective: To quantify the induction of apoptosis via caspase activity.

-

Method: A luminogenic caspase-3/7 assay (e.g., Caspase-Glo® 3/7) is employed.

-

Cells are seeded in 96-well plates and treated with KRCA-0008 for a specified duration (e.g., 72 hours).

-

The assay reagent, containing a luminogenic caspase-3/7 substrate, is added to each well.

-

The plate is incubated at room temperature to allow for cell lysis and the caspase cleavage of the substrate, which generates a luminescent signal.

-

Luminescence, which is proportional to the amount of caspase activity, is measured.

-

5.5 Cell Cycle Analysis

-

Objective: To determine the effect of KRCA-0008 on cell cycle distribution.

-

Method: Propidium Iodide (PI) staining followed by flow cytometry.

-

Cells are treated with KRCA-0008 for a set time (e.g., 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then resuspended in a staining solution containing PI and RNase A.

-

Samples are analyzed on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

-

Conclusion

The in vitro data provide a robust validation of KRCA-0008 as a potent and selective inhibitor of ALK and Ack1. The compound effectively suppresses ALK phosphorylation, blocks critical downstream signaling pathways, and consequently inhibits proliferation, induces apoptosis, and causes cell cycle arrest in ALK-dependent cancer cell lines. These findings establish a clear mechanism of action and a strong rationale for the continued development of KRCA-0008 as a targeted therapy for patients with ALK-driven malignancies.

References

KRCA-0008: A Potent Dual Inhibitor of ALK and Ack1 for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KRCA-0008 is a novel, potent, and selective small molecule inhibitor targeting two key protein kinases implicated in cancer progression: Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1). Dysregulation of ALK through genetic alterations is a known driver in various malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Ack1, a non-receptor tyrosine kinase, is involved in multiple signaling pathways that promote cell survival and proliferation. By dually inhibiting these kinases, KRCA-0008 presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This document provides a comprehensive technical overview of KRCA-0008, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

KRCA-0008 exerts its anti-cancer effects by competitively binding to the ATP-binding pockets of ALK and Ack1, thereby inhibiting their kinase activity. This blockade disrupts downstream signaling cascades crucial for cancer cell growth, survival, and proliferation. Specifically, inhibition of ALK by KRCA-0008 has been shown to suppress the phosphorylation of key effector proteins, including STAT3, Akt, and ERK1/2.[1] The abrogation of these pathways ultimately leads to G0/G1 phase cell cycle arrest and the induction of apoptosis in ALK-driven cancer cells.[1]

Quantitative Data

The potency of KRCA-0008 has been evaluated across various kinase targets and cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: Kinase Inhibitory Activity of KRCA-0008 [2]

| Kinase Target | IC50 (nM) |

| ALK (wild-type) | 12 |

| Ack1 | 4 |

| ALK (L1196M mutant) | 75 |

| ALK (C1156Y mutant) | 4 |

| ALK (F1174L mutant) | 17 |

| ALK (R1275Q mutant) | 17 |

| Insulin Receptor | 210 |

Table 2: Anti-proliferative Activity of KRCA-0008 in Cancer Cell Lines [2]

| Cell Line | Cancer Type | Target Mutation | GI50 (nM) |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 12 |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 3 |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.08 |

| H1993 | Non-Small Cell Lung Cancer | MET amplification | 3600 |

| U937 | Histiocytic Lymphoma | ALK-negative | 3500 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KRCA-0008.

Cell Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of KRCA-0008 using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Lines: Karpas-299, SU-DHL-1, H3122, H1993, U937.

-

Reagents:

-

RPMI-1640 medium (or appropriate medium for the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

KRCA-0008 (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of KRCA-0008 in culture medium.

-

Add 100 µL of the KRCA-0008 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the 50% growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of KRCA-0008 and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis

This protocol describes the detection of protein phosphorylation and expression levels following KRCA-0008 treatment.

-

Cell Lines: Karpas-299, SU-DHL-1.

-

Reagents:

-

KRCA-0008

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Treat cells with various concentrations of KRCA-0008 (e.g., 0, 10, 100, 1000 nM) for 4 hours.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Apoptosis Assay

This protocol details the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Line: SU-DHL-1.

-

Reagents:

-

KRCA-0008

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

-

Procedure:

-

Treat cells with various concentrations of KRCA-0008 (e.g., 0-1000 nM) for 72 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Cell Cycle Analysis

This protocol outlines the analysis of cell cycle distribution using PI staining and flow cytometry.

-

Cell Lines: Karpas-299, SU-DHL-1.

-

Reagents:

-

KRCA-0008

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Treat cells with various concentrations of KRCA-0008 (e.g., 0-100 nM) for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.

-

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of KRCA-0008 in a mouse xenograft model.

-

Cell Line: Karpas-299.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Reagents:

-

Karpas-299 cells

-

Matrigel

-

KRCA-0008 formulated for oral administration

-

-

Procedure:

-

Subcutaneously inject a suspension of Karpas-299 cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer KRCA-0008 orally (e.g., 25 or 50 mg/kg, twice daily) for a specified period (e.g., two weeks).[1] The control group receives the vehicle.

-

Measure tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Visualizations

The following diagrams illustrate the signaling pathway affected by KRCA-0008 and a typical experimental workflow for its evaluation.

Caption: KRCA-0008 inhibits ALK and Ack1, blocking downstream signaling.

Caption: Workflow for preclinical evaluation of KRCA-0008.

References

The Potent ALK Inhibitor KRCA-0008: An In-Depth Technical Guide to its Effects on STAT3, Akt, and ERK1/2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated CDC42 Kinase 1 (Ack1).[1][2][3] In preclinical studies, KRCA-0008 has demonstrated significant anti-cancer activity, particularly in cancers driven by aberrant ALK activation, such as anaplastic large-cell lymphoma (ALCL).[4][5] A key mechanism of its anti-tumor effect is the suppression of downstream signaling pathways critical for cancer cell proliferation and survival, namely the STAT3, Akt, and ERK1/2 pathways.[4][5] This technical guide provides a comprehensive overview of the effects of KRCA-0008 on these signaling cascades, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to KRCA-0008 and its Primary Targets

KRCA-0008 is a small molecule inhibitor with high affinity for ALK and Ack1, exhibiting IC50 values of 12 nM and 4 nM, respectively.[1][2] Constitutively activated ALK, often due to chromosomal translocations, gene amplification, or point mutations, is a known oncogenic driver in various cancers.[4][5] By inhibiting ALK, KRCA-0008 effectively blocks the aberrant signaling that promotes cancer cell growth and survival.

Quantitative Analysis of KRCA-0008's Inhibitory Activity

The efficacy of KRCA-0008 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on cancer cell lines and key signaling proteins.

Table 1: In Vitro Inhibitory Activity of KRCA-0008

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| ALK (wild-type) | Kinase Assay | IC50 | 12 nM | [1] |

| Ack1 | Kinase Assay | IC50 | 4 nM | [1] |

| ALK L1196M | Kinase Assay | IC50 | 75 nM | [1] |

| ALK C1156Y | Kinase Assay | IC50 | 4 nM | [1] |

| ALK F1174L | Kinase Assay | IC50 | 17 nM | [1] |

| ALK R1275Q | Kinase Assay | IC50 | 17 nM | [1] |

| Insulin Receptor | Kinase Assay | IC50 | 210 nM | [1] |

| Karpas-299 (NPM-ALK positive) | Cell Proliferation | GI50 | 12 nM | [1] |

| SU-DHL-1 (NPM-ALK positive) | Cell Proliferation | GI50 | 3 nM | [1] |

| U937 (NPM-ALK negative) | Cell Proliferation | GI50 | 3.5 µM | [1] |

| H3122 (ALK-positive NSCLC) | Cell Proliferation | IC50 | 0.08 nM | [1] |

| H1993 (ALK-positive NSCLC) | Cell Proliferation | IC50 | 3.6 nM | [1] |

Table 2: Semi-Quantitative Analysis of Downstream Signaling Inhibition by KRCA-0008

Based on visual analysis of Western blot data from Hwang et al. (2020), the following estimations of dose-dependent inhibition of phosphorylation are provided. It is noted that KRCA-0008 completely suppressed the phosphorylation of ALK and its downstream effectors at a concentration of 100 nM.[1]

| Target Protein | Cell Line | 10 nM KRCA-0008 | 100 nM KRCA-0008 | 1000 nM KRCA-0008 | Reference |

| p-ALK | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

| p-STAT3 | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

| p-Akt | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

| p-ERK1/2 | Karpas-299 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

| p-ALK | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

| p-STAT3 | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

| p-Akt | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

| p-ERK1/2 | SU-DHL-1 | Partial Inhibition | Complete Inhibition | Complete Inhibition | [6] |

Signaling Pathways Modulated by KRCA-0008

KRCA-0008's primary mechanism of action involves the inhibition of the ALK receptor tyrosine kinase. This leads to the downregulation of multiple downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Ablation of oncogenic ALK is a viable therapeutic approach for anaplastic large-cell lymphomas. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALK-positive anaplastic large cell lymphoma (Concept Id: C1332079) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

KRCA-0008: An In-Depth Technical Guide on Off-Target Effects on Ack1

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRCA-0008 is a potent small molecule inhibitor primarily developed as a selective inhibitor of Anaplastic Lymphoma Kinase (ALK). However, comprehensive profiling has revealed significant off-target activity, most notably against Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. This technical guide provides a detailed overview of the off-target effects of KRCA-0008 on Ack1, presenting available quantitative data, experimental methodologies, and a visualization of the associated signaling pathways. Understanding these off-target interactions is critical for the rational design of selective inhibitors, the interpretation of preclinical and clinical data, and the anticipation of potential polypharmacological effects.

Quantitative Inhibition Profile of KRCA-0008

KRCA-0008 exhibits potent inhibitory activity against both its intended target, ALK, and the off-target kinase, Ack1. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range for both kinases, indicating a dual-inhibitory profile. Notably, KRCA-0008 is approximately three-fold more potent against Ack1 than ALK. Additionally, off-target activity has been observed against the Insulin Receptor (IR).

| Target Kinase | IC50 (nM) |

| Ack1 | 4[1][2][3] |

| ALK | 12[1][2][3] |

| Insulin Receptor | 210[1] |

Signaling Pathways

KRCA-0008's primary therapeutic rationale is the inhibition of the ALK signaling pathway, which is constitutively activated in certain cancers. However, its potent inhibition of Ack1 indicates that it will also modulate signaling cascades downstream of Ack1.

ALK Signaling Pathway

Activated ALK initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. KRCA-0008 effectively blocks this pathway by inhibiting ALK autophosphorylation, leading to the suppression of downstream effectors such as STAT3, Akt, and ERK1/2.

Ack1 Signaling Pathway and Potential Off-Target Effects

Ack1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) to regulate cell growth, survival, and migration. The potent inhibition of Ack1 by KRCA-0008 suggests that cellular processes regulated by Ack1 will be significantly impacted. The full extent of the downstream consequences of Ack1 inhibition by KRCA-0008 requires further investigation, but it is anticipated to affect pathways parallel to those modulated by ALK, such as the PI3K/Akt pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of KRCA-0008 are crucial for the replication and extension of these findings. The following sections outline the general methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of KRCA-0008 against ALK, Ack1, and other kinases is typically determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, a kinase-specific substrate (peptide or protein), and the kinase enzyme.

-

Inhibitor Addition: Add varying concentrations of KRCA-0008 (typically in DMSO) to the reaction mixture. A DMSO-only control is included.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Substrate Capture: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper or filters, followed by washing.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percentage of kinase inhibition for each KRCA-0008 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Cellular Signaling Pathways

To assess the effect of KRCA-0008 on intracellular signaling pathways, Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins.

General Protocol:

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., ALK-positive anaplastic large-cell lymphoma cells) and treat with various concentrations of KRCA-0008 for a specified time. Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ALK, total ALK, phospho-STAT3, total STAT3, etc.).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate (e.g., enhanced chemiluminescence reagent) and detect the resulting signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

KRCA-0008 is a potent dual inhibitor of ALK and Ack1. While its on-target ALK inhibition is the primary basis for its development as an anti-cancer agent, its significant off-target activity against Ack1 warrants careful consideration. The data presented in this guide highlight the need for a comprehensive understanding of the polypharmacology of kinase inhibitors. Further research, including broad-panel kinome screening and detailed structural studies of the KRCA-0008/Ack1 interaction, is necessary to fully elucidate the therapeutic potential and possible liabilities associated with the dual inhibition profile of this compound. The experimental frameworks provided herein offer a foundation for researchers to further investigate the complex pharmacology of KRCA-0008 and other multi-targeted kinase inhibitors.

References

The Oral Bioavailability of KRCA-0008: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability of KRCA-0008, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Ack1 tyrosine kinase. This document summarizes key preclinical data, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development efforts.

Quantitative Pharmacokinetic Data

KRCA-0008 has demonstrated promising oral bioavailability in preclinical animal models. The available data from published studies are summarized below. It is important to note that while percentage bioavailability is reported, detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from these specific studies are not publicly available at this time.

| Parameter | Species | Value | Citation |

| Oral Bioavailability | Mouse | 95% | [1] |

| Rat | 66% | [1] | |

| Cmax | Mouse / Rat | Not Publicly Available | |

| Tmax | Mouse / Rat | Not Publicly Available | |

| AUC | Mouse / Rat | Not Publicly Available | |

| Half-life (t½) | Mouse / Rat | Not Publicly Available |

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vivo efficacy and oral administration of KRCA-0008 in a tumor xenograft model, based on published literature.

In Vivo Tumor Growth Inhibition Study

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Cell Line: Karpas-299 (human Anaplastic Large Cell Lymphoma, ALK-positive).

-

Tumor Implantation: 5 x 10^6 Karpas-299 cells in 100 µL of phosphate-buffered saline (PBS) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements. The formula (length × width²) / 2 is used to calculate tumor volume.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups.

-

Drug Formulation and Administration: KRCA-0008 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water). The compound is administered orally (p.o.) via gavage at a dose of 50 mg/kg, twice daily (BID), for a duration of two weeks.[2][3][4]

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-ALK).

-

Pharmacokinetic Sampling (Representative): For pharmacokinetic analysis, blood samples would be collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method (Representative): Plasma concentrations of KRCA-0008 would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of KRCA-0008 and a typical experimental workflow for its evaluation.

Caption: KRCA-0008 inhibits the NPM-ALK fusion protein, blocking downstream signaling pathways.

Caption: A representative workflow for evaluating the in vivo efficacy and pharmacokinetics of KRCA-0008.

Mechanism of Action

KRCA-0008 is a potent inhibitor of the anaplastic lymphoma kinase (ALK).[3] In various cancers, including anaplastic large-cell lymphoma (ALCL), chromosomal translocations can lead to the formation of fusion proteins, such as nucleophosmin (NPM)-ALK.[2] This fusion results in the constitutive activation of ALK's kinase domain, driving uncontrolled cell proliferation and survival.

KRCA-0008 exerts its anti-tumor effects by binding to the ATP-binding pocket of ALK, thereby inhibiting its autophosphorylation.[5] This action blocks the downstream signaling cascades that are critical for tumor cell growth and survival, including the STAT3, Akt, and ERK1/2 pathways.[2][4] The inhibition of these pathways ultimately leads to G0/G1 cell cycle arrest and the induction of apoptosis in ALK-positive cancer cells.[2]

Conclusion

KRCA-0008 demonstrates excellent oral bioavailability in preclinical models, a critical attribute for a successful oral anti-cancer therapeutic. The compound effectively inhibits the ALK signaling pathway, leading to significant anti-tumor activity in vivo. While the publicly available data provides a strong foundation for its potential, further detailed pharmacokinetic studies will be essential to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to guide its clinical development. The methodologies and pathways described herein provide a framework for these future investigations.

References

- 1. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

KRCA-0008: A Technical Overview of its Pharmacokinetic Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42-associated kinase 1 (Ack1).[1] Preclinical data indicates that KRCA-0008 possesses favorable drug-like properties, including promising oral bioavailability. This document provides a comprehensive overview of the currently available public data on the pharmacokinetic properties and mechanism of action of KRCA-0008, intended for a technical audience in the field of drug development and oncology research.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[2] Genetic alterations such as chromosomal translocations, point mutations, and gene amplification can lead to the constitutive activation of ALK, implicating it as an oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[2][3] KRCA-0008 has emerged as a selective inhibitor of both ALK and Ack1, demonstrating potential as a therapeutic agent in cancers harboring these activated kinases.[1]

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic parameters for KRCA-0008 are not extensively available in the public domain. However, key preclinical data from studies in mice and rats have been reported, highlighting its potential for oral administration.

In Vivo Pharmacokinetic Data

The following table summarizes the available oral bioavailability data for KRCA-0008 in preclinical models. Specific details regarding the experimental conditions, such as the vehicle used and the exact dosing regimen, were not available in the reviewed literature.

| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Reference |

| Mice | Oral | Not Specified | 66 - 94.5 | [4] |

| Rat | Oral | Not Specified | 66 - 94.5 | [4] |

Note: Detailed parameters such as Cmax, Tmax, AUC, and half-life are not currently available in the public literature.

Experimental Protocols

While specific, detailed experimental protocols for the pharmacokinetic studies of KRCA-0008 are not publicly accessible, a general methodology for such preclinical in vivo studies is outlined below. This protocol is based on standard practices in the field and is intended to provide a representative example of how such an experiment would be conducted.

General In Vivo Pharmacokinetic Study Protocol (Rodent Model)

Objective: To determine the pharmacokinetic profile of KRCA-0008 following oral administration in mice or rats.

Materials:

-

KRCA-0008

-

Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Male/Female Sprague-Dawley rats or CD-1 mice (age and weight specified)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for a minimum of one week prior to the study.

-

Dosing Formulation: KRCA-0008 is formulated in the selected vehicle to the desired concentration for oral administration.

-

Administration: A single dose of the KRCA-0008 formulation is administered to the animals via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of KRCA-0008 in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

Mechanism of Action & Signaling Pathway

KRCA-0008 exerts its anti-cancer effects by inhibiting the kinase activity of ALK. This inhibition disrupts the downstream signaling pathways that are constitutively activated in ALK-driven cancers. The key signaling cascades affected by KRCA-0008 include the STAT3, Akt, and ERK1/2 pathways.[2]

ALK Signaling Pathway Inhibition by KRCA-0008

The following diagram illustrates the mechanism of action of KRCA-0008 in inhibiting the ALK signaling pathway.

Conclusion

KRCA-0008 is a promising ALK/Ack1 inhibitor with demonstrated preclinical activity and favorable oral bioavailability in animal models. While detailed pharmacokinetic data remains limited in the public domain, the available information suggests its potential as an orally administered therapeutic agent. Further research and publication of detailed pharmacokinetic and pharmacodynamic studies will be crucial for the continued development of KRCA-0008 as a potential treatment for ALK-driven malignancies.

References

- 1. Novel bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines (KRCA-0008) as potent and selective ALK inhibitors for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KRCA-0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. [PDF] Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for KRCA-0008 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of KRCA-0008, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in various cancer cell lines. The following sections detail the necessary materials, step-by-step procedures for cell culture and compound treatment, and methods for assessing cellular responses, including effects on cell viability, apoptosis, and cell cycle progression.

Overview of KRCA-0008

KRCA-0008 is an experimental compound that has demonstrated significant anti-cancer activity in cell lines expressing activated ALK, particularly due to chromosomal translocations such as in Anaplastic Large-Cell Lymphoma (ALCL).[1] It functions by inhibiting the phosphorylation of ALK and its downstream signaling effectors, including STAT3, Akt, and ERK1/2.[1] This inhibition leads to the suppression of proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in sensitive cancer cell lines.[1]

Cell Line Culture Protocols

The following protocols are for cell lines identified as responsive to KRCA-0008 treatment.

Suspension Cell Lines: SU-DHL-1 and Karpas-299 (Anaplastic Large-Cell Lymphoma)

| Parameter | SU-DHL-1 | Karpas-299 |

| Growth Medium | RPMI-1640 + 10% Fetal Bovine Serum (FBS) | RPMI-1640 + 2mM L-Glutamine + 20% FBS |

| Seeding Density | 0.8 x 10⁵ to 2.0 x 10⁵ cells/mL | 0.5 x 10⁶ cells/mL |

| Subculture Density | 1.0 x 10⁶ to 1.5 x 10⁶ cells/mL | Maintain between 0.5 - 2.0 x 10⁶ cells/mL |

| Subculture Ratio | 1:4 to 1:12 | 1:3 every 2-3 days |

| Medium Renewal | Every 2 to 3 days | Every 2-3 days |

| Growth Properties | Suspension | Suspension |

Protocol for Subculturing SU-DHL-1 and Karpas-299 Cells:

-